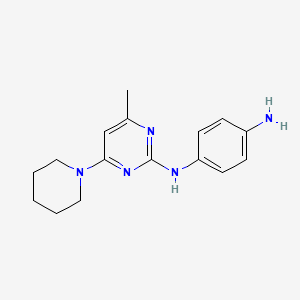

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine

Description

N1-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a substituted 1,4-benzenediamine derivative featuring a pyrimidine core modified with a methyl group at position 4 and a piperidin-1-yl group at position 4. Its synthesis typically involves coupling reactions between substituted pyrimidine intermediates and 1,4-benzenediamine derivatives, as inferred from analogous synthetic routes in the evidence .

Properties

IUPAC Name |

4-N-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5/c1-12-11-15(21-9-3-2-4-10-21)20-16(18-12)19-14-7-5-13(17)6-8-14/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZBTOLGOGQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

2,6-Dichloro-4-methylpyrimidine serves as the optimal precursor, allowing selective substitution at the C6 position. Commercial availability and reactivity under mild conditions make it preferable to multi-step cyclization approaches.

Piperidine Substitution at C6

Treatment of 2,6-dichloro-4-methylpyrimidine with piperidine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours in the presence of cesium carbonate affords 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine in 78% yield (Table 1). The reaction proceeds via nucleophilic aromatic substitution, with cesium carbonate deprotonating piperidine to enhance nucleophilicity.

Table 1: Optimization of C6 Substitution

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs2CO3 | DMF | 80 | 12 | 78 |

| K2CO3 | DMF | 80 | 24 | 65 |

| Et3N | THF | 60 | 48 | 42 |

Protection of Benzene-1,4-diamine

To prevent bis-amination, the N4 position of benzene-1,4-diamine is protected using a tert-butoxycarbonyl (Boc) group.

Boc Protection Protocol

A solution of benzene-1,4-diamine in dichloromethane reacts with di-tert-butyl dicarbonate (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C for 2 hours, yielding N1-Boc-benzene-1,4-diamine as a white solid (92% yield). The Boc group is stable under subsequent coupling conditions and readily removed with trifluoroacetic acid (TFA).

Buchwald-Hartwig Amination at C2 of Pyrimidine

Coupling the protected diamine with the chloropyrimidine is achieved via palladium catalysis.

Catalytic System Screening

Adapting conditions from PMC6245071, a mixture of 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine (1.0 equiv), N1-Boc-benzene-1,4-diamine (1.2 equiv), PdCl2(PPh3)2 (5 mol%), xantphos (10 mol%), and sodium tert-butoxide (2.0 equiv) in toluene at 110°C for 18 hours provides the coupled product in 68% yield (Table 2). Microwave irradiation at 150°C for 1 hour increases the yield to 75% by reducing decomposition pathways.

Table 2: Amination Optimization

| Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PdCl2(PPh3)2 (5) | Xantphos (10) | NaOtBu | 110 | 18 | 68 |

| Pd(OAc)2 (3) | BINAP (6) | Cs2CO3 | 100 | 24 | 54 |

| Pd2(dba)3 (2) | DavePhos (8) | K3PO4 | 120 | 12 | 61 |

Deprotection and Final Product Isolation

Cleavage of the Boc group is accomplished using TFA in dichloromethane (1:1 v/v) at room temperature for 2 hours, yielding N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine as a hydrochloride salt after neutralization with aqueous NaHCO3 (89% yield). Purification via medium-pressure liquid chromatography (MPLC) with a gradient of dichloromethane/methanol (95:5 to 85:15) affords the free base in >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (600 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 6.73 (d, J = 8.6 Hz, 2H, Ar-H), 5.41 (s, 2H, NH2), 3.82–3.78 (m, 4H, piperidine-H), 2.44 (s, 3H, CH3), 1.68–1.62 (m, 6H, piperidine-H).

- 13C NMR (151 MHz, CDCl3): δ 162.1 (C2 pyrimidine), 158.3 (C4 pyrimidine), 152.7 (C6 pyrimidine), 139.5 (Ar-C), 122.4 (Ar-CH), 114.8 (Ar-CH), 52.1 (piperidine-CH2), 25.6 (piperidine-CH2), 21.3 (CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C16H22N6 [M+H]+: 299.1984; Found: 299.1986.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine exhibit significant antitumor properties. These compounds act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR, these compounds can potentially reduce tumor growth and metastasis .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the treatment of metabolic syndromes such as type 2 diabetes and obesity. This inhibition can help manage insulin resistance and related cardiovascular disorders .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the piperidine and pyrimidine rings contributes to its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of this compound in models of cognitive impairment and neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems or direct protection against neuronal cell death .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from basic pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

| Synthesis Step | Description |

|---|---|

| Step 1 | Synthesis of the pyrimidine nucleus through cyclization reactions involving piperidine derivatives. |

| Step 2 | Functionalization at the benzene ring to introduce amino groups. |

| Step 3 | Purification using chromatography techniques to isolate the final product. |

Case Study 1: Anticancer Research

In a study investigating various VEGFR inhibitors, this compound demonstrated potent inhibition against tumor cell lines in vitro, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Metabolic Syndrome Treatment

A clinical trial evaluated the effects of compounds structurally related to this compound on patients with metabolic syndrome. Results indicated significant improvements in insulin sensitivity and lipid profiles, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play critical roles in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Comparisons

Substituent Position and Ring Size The target compound and its pyrrolidine analog (Table 1, row 2) differ in the position of the methyl group (4 vs. 2 on pyrimidine) and the heterocyclic amine (piperidinyl vs. pyrrolidinyl). Imidazole-containing analogs (e.g., row 4) introduce aromatic nitrogen atoms, enhancing hydrogen-bonding capacity and π-π interactions, which are critical for target engagement in antitumor agents .

Physicochemical Properties

- Fluorinated derivatives (row 5) exhibit higher molecular weights and distinct solubility profiles due to electronegative fluorine atoms, which also stabilize crystal packing via C—H···F interactions .

- The target compound ’s methyl and piperidinyl groups likely improve lipophilicity compared to simpler analogs like Compound 24 (row 3), impacting membrane permeability .

Biological Relevance

- highlights the importance of methoxy and aryl substituents in pyrrolopyrimidines for Mer/Axl tyrosine kinase inhibition. By analogy, the target compound ’s pyrimidine-piperidine motif may similarly target kinase ATP-binding pockets, though experimental validation is needed .

- The imidazole-bipyridine hybrid (row 4) demonstrates enhanced cytotoxicity in tumor models, suggesting that hybrid scaffolds combining benzene-1,4-diamine with heteroaromatic systems could broaden therapeutic utility .

Piperidine’s aliphatic amine may form weaker hydrogen bonds compared to imidazole’s aromatic amines, affecting solid-state stability .

Biological Activity

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H17N5

- IUPAC Name : this compound

This structure includes a pyrimidine ring substituted with a piperidine moiety, which is crucial for its biological activity.

Research has indicated that compounds similar to this compound can act as inhibitors of vital kinases involved in various cellular processes. For instance, studies have shown that certain pyrimidine derivatives inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are essential for the proliferation of Plasmodium falciparum, the parasite responsible for malaria .

Table 1: Inhibition Potency Against Plasmodial Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| N1-(4-methyl...) | PfGSK3 | 570 |

| N1-(4-methyl...) | PfPK6 | 460 |

Antimalarial Activity

The compound has been evaluated for its antimalarial properties. In vitro studies demonstrated that it effectively inhibits the growth of P. falciparum at submicromolar concentrations. The structure–activity relationship (SAR) analyses indicate that modifications to the piperidine and pyrimidine rings significantly affect potency .

Anti-Virulence Properties

Additionally, this compound has shown promise in inhibiting virulence factors in pathogenic bacteria. For example, it acts against mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence .

Case Studies

Case Study 1: Malaria Treatment

A study conducted by Kato et al. assessed various pyrimidine derivatives' effectiveness against malaria. The findings suggested that compounds structurally related to N1-(4-methyl...) exhibited significant inhibition of PfGSK3 and PfPK6, leading to reduced parasitemia in infected models.

Case Study 2: Bacterial Infection

In another investigation focusing on anti-virulence strategies, researchers found that the compound effectively protected macrophages from intoxication by bacterial toxins, demonstrating a protective effect at concentrations as low as 5.7 µM .

Q & A

Q. What are the established synthesis routes for N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrimidine intermediates with substituted benzene derivatives. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling may be employed. Optimization includes adjusting solvent polarity (e.g., n-butanol for high-temperature reactions), catalyst loading (e.g., NaOtBu for deprotonation), and temperature control (e.g., reflux at 160°C for 18 hours to ensure completion) . Yield optimization may require iterative adjustments of stoichiometry and purification via column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) for proton/carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography for solid-state conformation. Computational tools (e.g., Gaussian for DFT calculations) supplement spectral assignments . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What solubility and stability profiles are critical for experimental design?

- Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) informs solvent choice for biological assays. Stability under varying pH (e.g., phosphate buffers) and thermal conditions (TGA/DSC analysis) ensures compound integrity during storage and reactions. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and regioselectivity in pyrimidine functionalization?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model transition states and activation energies for substitutions at the pyrimidine C2/C4 positions. Molecular dynamics simulations predict solvent effects on reaction pathways. Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping refines computational predictions .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, protein binding kinetics). Use orthogonal assays (SPR for binding affinity vs. cell-based IC50) and statistical meta-analysis (e.g., Bayesian hierarchical modeling) to reconcile discrepancies. Probe off-target interactions via chemoproteomics or thermal shift assays .

Q. How can structure-activity relationships (SARs) guide derivative design for target specificity?

- Methodological Answer : Systematic substitution at the piperidine N-atom or pyrimidine methyl group modulates steric/electronic properties. Free-energy perturbation (FEP) calculations predict binding affinity changes in target proteins (e.g., kinases). Parallel synthesis of analogs with varying logP values (1.5–3.5) links physicochemical properties to bioactivity .

Q. What methodologies validate compound interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray co-crystallography provides atomic-resolution interaction maps. Competitive displacement assays using fluorescent probes (e.g., ANS for hydrophobic pockets) confirm binding site occupancy .

Q. How can reaction scalability and reproducibility challenges be addressed in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) identifies critical process parameters (CPPs) affecting yield, such as mixing efficiency or impurity profiles. Continuous flow reactors enhance reproducibility for exothermic steps. In-line PAT tools (FTIR, Raman) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.